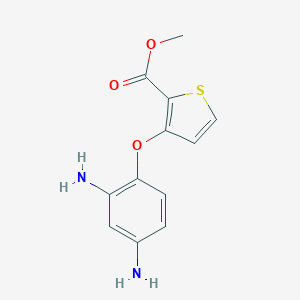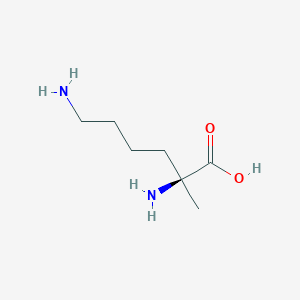
Dpc-nhss
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dpc-nhss is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is known for its unique properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Applications De Recherche Scientifique
Dpc-nhss has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. Dpc-nhss has also been studied for its potential use in wound healing and tissue engineering.
Mécanisme D'action
The mechanism of action of Dpc-nhss is not fully understood. It is believed that the peptide interacts with cell membranes and disrupts their integrity, leading to cell death. Dpc-nhss has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Dpc-nhss has been shown to have several biochemical and physiological effects. It has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria. Dpc-nhss has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Dpc-nhss has been shown to promote wound healing and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dpc-nhss in lab experiments is its stability. Dpc-nhss is stable in a wide range of pH and temperature conditions, making it easy to handle and store. However, one limitation of using Dpc-nhss is its cost. The synthesis of Dpc-nhss can be expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Dpc-nhss. One potential direction is the development of new antimicrobial agents based on the structure of Dpc-nhss. Another potential direction is the use of Dpc-nhss in tissue engineering and regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action of Dpc-nhss and its potential applications in various fields.
Conclusion:
In conclusion, Dpc-nhss is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. It has been extensively studied for its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. The mechanism of action of Dpc-nhss is not fully understood, but it has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using Dpc-nhss in lab experiments, the peptide has several potential future directions for study and development.
Méthodes De Synthèse
Dpc-nhss is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary protecting group. After the synthesis is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
100839-37-0 |
|---|---|
Nom du produit |
Dpc-nhss |
Formule moléculaire |
C42H31N3O9S3 |
Poids moléculaire |
817.9 g/mol |
Nom IUPAC |
(2R)-3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxo-2-(pyren-1-ylamino)propyl]disulfanyl]-2-(pyren-1-ylamino)propanoic acid |
InChI |
InChI=1S/C42H31N3O9S3/c46-35-19-34(57(51,52)53)40(47)45(35)54-42(50)33(44-31-18-14-27-10-8-23-4-2-6-25-12-16-29(31)39(27)37(23)25)21-56-55-20-32(41(48)49)43-30-17-13-26-9-7-22-3-1-5-24-11-15-28(30)38(26)36(22)24/h1-18,32-34,43-44H,19-21H2,(H,48,49)(H,51,52,53)/t32-,33?,34?/m0/s1 |
Clé InChI |
NSAWNPOJKMFSKI-BGVJURHFSA-N |
SMILES isomérique |
C1C(C(=O)N(C1=O)OC(=O)C(CSSC[C@@H](C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
Synonymes |
dipyrenylcystine N-hydroxysulfosuccinimidyl monoester DPC-NHSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)



![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)





